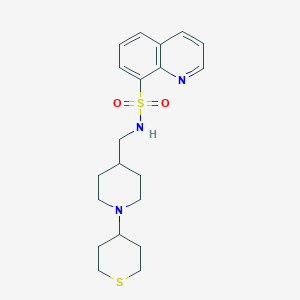

N-((1-(tetrahidro-2H-tiopirano-4-il)piperidin-4-il)metil)quinolina-8-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C20H27N3O2S2 and its molecular weight is 405.58. The purity is usually 95%.

BenchChem offers high-quality N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- N-((1-(tetrahidro-2H-tiopirano-4-il)piperidin-4-il)metil)quinolina-8-sulfonamida sirve como un precursor valioso para radicales nitroxi libres estables . Estos radicales desempeñan un papel crucial en varios procesos químicos, incluidas las reacciones de oxidación-reducción y las transformaciones mediadas por radicales.

- Algunos derivados de este compuesto exhiben interesantes actividades biológicas. Por ejemplo:

- Los investigadores han logrado síntesis eficientes y estereoselectivas de derivados isoméricamente puros de tetrahidro-4H-tiopiran-4-ona. Estas síntesis proporcionan información valiosa sobre el control de las disposiciones espaciales durante las reacciones, lo que lleva a productos eficientes y selectivos .

Precursores de Radicales Nitroxi

Actividad Biológica y Química Medicinal

Síntesis Estereoselectivas y Reacciones Controladas Espacialmente

Mecanismo De Acción

Target of Action

The primary target of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide is the κ-opioid receptor (KOR) . KOR is a potential therapeutic target for the treatment of migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .

Mode of Action

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide acts as a selective antagonist of KOR . It binds to the KOR, blocking the receptor and preventing the activation by endogenous or exogenous opioids .

Biochemical Pathways

The antagonism of KOR by N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide can affect various biochemical pathways. It can inhibit the release of prolactin and analgesia induced by KOR agonists . The exact downstream effects depend on the specific physiological and pathological context.

Pharmacokinetics

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide has good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and in vivo pharmacokinetic characteristics . These properties contribute to its bioavailability and sustained duration of action in pharmacological experiments in rats .

Result of Action

The molecular and cellular effects of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide’s action include potent efficacy in antagonizing prolactin secretion and tail-flick analgesia induced by KOR agonists in mice . It also shows broad selectivity against a panel of off-target proteins .

Actividad Biológica

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a sulfonamide group and a piperidine derivative containing a tetrahydrothiopyran moiety. Its molecular formula is C16H22N2O2S with a molecular weight of approximately 306.43 g/mol.

Structural Features

| Component | Description |

|---|---|

| Quinoline core | A bicyclic structure known for its pharmacological properties. |

| Sulfonamide group | Contributes to antibacterial and diuretic activities. |

| Piperidine ring | Enhances central nervous system activity. |

| Tetrahydrothiopyran moiety | May influence lipophilicity and receptor interactions. |

Research indicates that N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide interacts with various biological targets, particularly neurotransmitter systems:

- Serotonin Receptors : Preliminary studies suggest potential anxiolytic effects through modulation of serotonin receptor activity.

- Dopamine Receptors : Similar to other piperidine derivatives, it may influence dopaminergic pathways, impacting mood and behavior.

- Antimicrobial Activity : The sulfonamide component is known for its antibacterial properties, potentially effective against various pathogens.

Therapeutic Potentials

The compound has shown promise in several therapeutic areas:

- Neuropharmacology : Potential anxiolytic and anticonvulsant properties have been reported, suggesting its utility in treating anxiety disorders and epilepsy.

- Antimicrobial Applications : The sulfonamide structure indicates potential use in treating bacterial infections.

- Cancer Research : Some studies indicate that derivatives of quinoline may possess antitumor activity through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

- Anticonvulsant Activity : A study demonstrated that structurally similar compounds exhibited significant anticonvulsant effects in animal models, suggesting that N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide may share this activity due to its structural similarities .

- Antimicrobial Efficacy : In vitro testing showed that compounds with the sulfonamide group displayed effective inhibition against resistant strains of bacteria, indicating the potential for this compound in developing new antibiotics .

- Neuroprotective Effects : Research highlighted the neuroprotective properties of related compounds through the modulation of oxidative stress markers in neuronal cells, supporting further exploration of this compound’s protective effects against neurodegeneration .

Propiedades

IUPAC Name |

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2S2/c24-27(25,19-5-1-3-17-4-2-10-21-20(17)19)22-15-16-6-11-23(12-7-16)18-8-13-26-14-9-18/h1-5,10,16,18,22H,6-9,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEDIRYEMMEEFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.